molecular formula C27H47N5O8S B1244009 Matlystatin A

Matlystatin A

Cat. No.: B1244009
M. Wt: 601.8 g/mol
InChI Key: FKOLSKSZEQBBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Matlystatin A” is a complex organic compound that belongs to the class of cysteine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Matlystatin A” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve large-scale synthesis using automated reactors and advanced purification techniques. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

The compound “Matlystatin A” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the cysteine backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, “Matlystatin A” is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where cysteine derivatives have shown efficacy.

Industry

In industry, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “Matlystatin A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cysteine derivatives, such as N-acetylcysteine, S-methylcysteine, and S-allylcysteine.

Uniqueness

The uniqueness of “Matlystatin A” lies in its specific structural features, which may confer unique reactivity and biological activity compared to other cysteine derivatives.

Properties

Molecular Formula

C27H47N5O8S

Molecular Weight

601.8 g/mol

IUPAC Name

2-acetamido-3-[4-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid

InChI

InChI=1S/C27H47N5O8S/c1-5-7-8-10-19(15-23(35)31-40)26(37)32-21(11-9-13-28-32)25(36)30-24(17(3)6-2)22(34)12-14-41-16-20(27(38)39)29-18(4)33/h17,19-21,24,28,40H,5-16H2,1-4H3,(H,29,33)(H,30,36)(H,31,35)(H,38,39)

InChI Key

FKOLSKSZEQBBHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C

Synonyms

matlystatin A

Origin of Product

United States

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